2-(azepan-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine
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Overview
Description
2-(AZEPAN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a pyrimidine core substituted with an azepane ring, a nitro group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPAN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the azepane ring and the nitro group. The phenyl group is usually introduced through a substitution reaction.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Azepane Ring Introduction: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the pyrimidine core.
Nitro Group Addition: The nitro group is typically introduced through nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Phenyl Group Substitution: The phenyl group can be introduced through a Suzuki coupling reaction, using a phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(AZEPAN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The azepane ring and phenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups on the azepane ring or phenyl group.
Scientific Research Applications
2-(AZEPAN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(AZEPAN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(AZEPAN-1-YL)-2-PHENYLETHYLAMINE: Similar structure but lacks the nitro group and pyrimidine core.
1-AZEPAN-1-YL-2-PHENYL-2-(4-THIOXO-1,4-DIHYDRO-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ETHANONE: Contains a pyrazolo[3,4-d]pyrimidine core instead of a pyrimidine core.
Uniqueness
2-(AZEPAN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is unique due to its combination of an azepane ring, a nitro group, and a phenyl group on a pyrimidine core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C16H20N6O2 |
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Molecular Weight |
328.37 g/mol |
IUPAC Name |
2-(azepan-1-yl)-5-nitro-4-N-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H20N6O2/c17-14-13(22(23)24)15(18-12-8-4-3-5-9-12)20-16(19-14)21-10-6-1-2-7-11-21/h3-5,8-9H,1-2,6-7,10-11H2,(H3,17,18,19,20) |
InChI Key |
OKJIIBDVCBDYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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